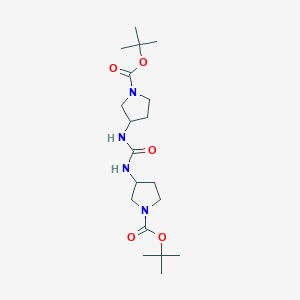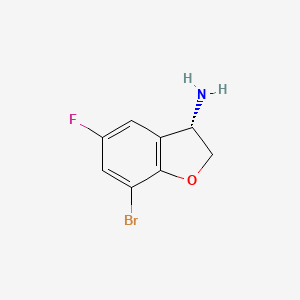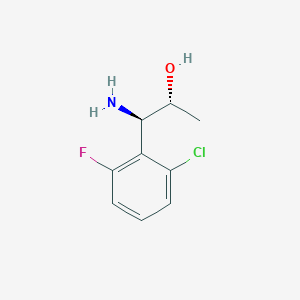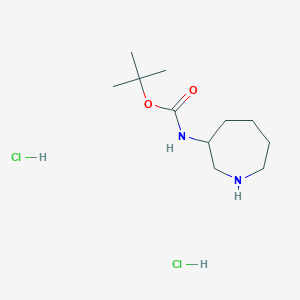
Tirofiban impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tirofiban impurity 10, chemically known as (S)-3-(4-hydroxyphenyl)-2-((4-(pyridin-4-yl)butyl)amino)propanoic acid, is a byproduct formed during the synthesis of Tirofiban. Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, used to prevent thrombotic cardiovascular events. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 10 involves several synthetic steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with 4-(pyridin-4-yl)butylamine under specific conditions to form the desired impurity. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is often a byproduct of the large-scale synthesis of Tirofiban. The process involves high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify the impurity. The absolute structure is confirmed via single crystal diffraction .
Análisis De Reacciones Químicas
Types of Reactions
Tirofiban impurity 10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives and other substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tirofiban impurity 10 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Tirofiban.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Tirofiban.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing
Mecanismo De Acción
Tirofiban impurity 10, like Tirofiban, interacts with the platelet glycoprotein IIb/IIIa receptor. This interaction inhibits platelet aggregation, preventing thrombus formation. The molecular targets include the glycoprotein IIb/IIIa receptor, and the pathways involved are related to platelet aggregation and thrombus formation .
Comparación Con Compuestos Similares
Similar Compounds
Tirofiban: The parent compound, used as an antiplatelet agent.
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with similar antiplatelet properties.
Abciximab: A monoclonal antibody that inhibits the same receptor
Uniqueness
Tirofiban impurity 10 is unique due to its specific structure and formation pathway. Unlike other impurities, it provides insights into the stability and degradation pathways of Tirofiban, making it essential for quality control and safety assessments in pharmaceutical production .
Propiedades
Fórmula molecular |
C18H22N2O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(4-pyridin-4-ylbutylamino)propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c21-16-6-4-15(5-7-16)13-17(18(22)23)20-10-2-1-3-14-8-11-19-12-9-14/h4-9,11-12,17,20-21H,1-3,10,13H2,(H,22,23)/t17-/m0/s1 |
Clave InChI |
JFDCFDQJNFNVIL-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)








